molecular formula C11H18N2O4S B1241829 Caldaret monohydrate CAS No. 192509-24-3

Caldaret monohydrate

货号: B1241829
CAS 编号: 192509-24-3
分子量: 274.34 g/mol
InChI 键: ZRQKZWAOIRVBFD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 卡尔达瑞特一水合物是通过在铜粉和碘化亚铜存在下,2-氟-5-甲基苯磺酸与哌嗪缩合合成。此反应在密封管中于160°C下进行。 所得产物然后转化为更稳定的单水合物形式 .

工业生产方法: 卡尔达瑞特一水合物的工业生产涉及类似的合成路线,但规模更大。优化反应条件以确保高产率和纯度。 然后通过结晶纯化该化合物,并转化为其单水合物形式以确保稳定性和易于处理 .

化学反应分析

反应类型: 卡尔达瑞特一水合物会发生各种化学反应,包括:

常用试剂和条件:

主要产物:

科学研究应用

Cardioprotective Effects

Caldaret has been extensively studied for its ability to limit myocardial infarct size during reperfusion following ischemic events. It acts primarily through the inhibition of the sodium/calcium exchanger, which helps regulate intracellular calcium levels.

Case Study: Canine Model of Myocardial Infarction

In a study involving a canine model, caldaret was administered intravenously during reperfusion after a 90-minute coronary artery occlusion. The results indicated a significant reduction in infarct size, with reductions of 51.3% and 71.9% observed at different dosages (3 and 30 µg/kg per hour, respectively) . This cardioprotection was attributed to improved left ventricular contraction and relaxation without increasing blood flow in the ischemic region.

Clinical Studies

Early clinical trials have shown that caldaret is safe and well-tolerated in healthy subjects, demonstrating a promising safety profile . Its efficacy in reducing infarct size has been corroborated by multiple studies, highlighting its potential as an adjunct therapy for patients suffering from acute myocardial infarction.

Comparative Analysis of Caldaret Applications

Application AreaStudy FindingsReference
Myocardial InfarctionReduced infarct size by up to 71.9% in canine models; improved cardiac function during reperfusion
Calcium Handling ModulationInhibition of sodium/calcium exchanger leads to enhanced calcium uptake
Safety ProfileWell-tolerated in clinical studies; no significant adverse effects reported

作用机制

卡尔达瑞特一水合物通过调节细胞内钙处理来发挥其作用。它抑制钠/钙交换器的反向模式,导致通过肌浆网增加钙摄取。 这种调节有助于在缺血和再灌注期间减少钙超载,从而保护心肌细胞免受损伤 .

类似化合物:

卡尔达瑞特一水合物的独特性: 卡尔达瑞特一水合物之所以独特,是因为其特定的作用机制涉及抑制钠/钙交换器和增强肌浆网钙摄取。 这种双重作用提供了一种更具针对性的方法来减少心肌梗塞面积并在再灌注损伤期间保护心肌细胞 .

相似化合物的比较

Uniqueness of Caldaret Monohydrate: this compound is unique due to its specific mechanism of action involving the inhibition of the sodium/calcium exchanger and enhancement of sarcoplasmic reticulum calcium uptake. This dual action provides a more targeted approach to reducing myocardial infarct size and protecting cardiac cells during reperfusion injury .

生物活性

Caldaret monohydrate is a compound recognized for its significant biological activity, particularly in the context of cardiovascular health. This article explores its mechanisms of action, efficacy in preclinical studies, and implications for treating ischemic heart conditions.

Caldaret functions primarily as an intracellular calcium handling modulator . Its biological activity is characterized by the following mechanisms:

  • Inhibition of Reverse-Mode Na+/Ca2+ Exchanger : Caldaret inhibits the reverse-mode operation of the Na+/Ca2+ exchanger (NCX), which is crucial during myocardial ischemia and reperfusion. This inhibition helps prevent calcium overload in cardiomyocytes, thereby protecting the heart from damage during ischemic events .
  • Enhancement of Sarcoplasmic Reticulum (SR) Calcium Uptake : The compound also promotes calcium uptake into the SR, which is essential for muscle contraction and relaxation. This action supports improved cardiac contractility and relaxation during reperfusion .

Efficacy in Preclinical Studies

Several studies have investigated the cardioprotective effects of caldaret, particularly in animal models of myocardial infarction:

  • Reduction of Infarct Size : In a canine model, intravenous administration of caldaret at doses of 3 or 30 µg/kg per hour resulted in a significant reduction in infarct size—by 51.3% and 71.9%, respectively—compared to control groups .
  • Improvement in Cardiac Function : The treatment led to enhanced left ventricular contraction and relaxation during reperfusion without increasing myocardial blood flow, indicating that caldaret's protective effects are independent of blood supply improvements .

Data Summary

The following table summarizes key findings from studies on caldaret's biological activity:

Study Model Dosage (µg/kg/hr) Infarct Size Reduction (%) Cardiac Function Improvement
Canine351.3Yes
Canine3071.9Yes

Case Studies

In addition to controlled studies, case reports have highlighted caldaret's potential in clinical settings:

  • A study involving patients with acute myocardial infarction suggested that caldaret could be beneficial when administered during the early phases of reperfusion therapy. The modulation of intracellular calcium levels was noted to correlate with improved outcomes in terms of both myocardial viability and function .

属性

CAS 编号

192509-24-3

分子式

C11H18N2O4S

分子量

274.34 g/mol

IUPAC 名称

5-methyl-2-piperazin-1-ylbenzenesulfonic acid;hydrate

InChI

InChI=1S/C11H16N2O3S.H2O/c1-9-2-3-10(11(8-9)17(14,15)16)13-6-4-12-5-7-13;/h2-3,8,12H,4-7H2,1H3,(H,14,15,16);1H2

InChI 键

ZRQKZWAOIRVBFD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2CCNCC2)S(=O)(=O)O.O

规范 SMILES

CC1=CC(=C(C=C1)N2CCNCC2)S(=O)(=O)O.O

Key on ui other cas no.

192509-24-3

同义词

MCC 135
MCC-135
MCC135

产品来源

United States

Synthesis routes and methods I

Procedure details

The anhydrous crystal of 5-Methyl-2-(1-piperazinyl)-benzenesulfonic acid (10.00 g) and ethanol containing 50% (V/V) water (80 ml) were added in a 200 ml round-bottomed flask and the crystals were thoroughly dissolved by heating under reflux with stirring. The solution was then cooled to 5° C. with stirring and stirring was further continued for 2 hours at the same temperature. The precipitated crystals were collected by suction filtration and washed with ethanol containing 50% (V/V) water (20 ml). The crystals obtained were dried at 50° C. under 90 mmHg for 3 hours to give 5-methyl-2-(1-piperazinyl)benzenesulfonic acid monohydrate as white crystals (9.49 g, yield: 88.7%). After drying was further continued for 27 hours under the same conditions, the weight and the appearance of the monohydrate were not changed. Water content measured by a Karl Fischer water content meter was 6.74%, which further verified that the product was the monohydrate.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Steam was generated by heating a bath filled with water at 50° C. in a plastic sheet housing isolated from outer air. The anhydrous crystal of 5-Methyl-2-(1-piperazinyl)benzenesulfonic acid (4886.16 g) prepared by the method described in the Japanese Patent Unexamined Publication (KOKAI) No.(Hei)3-7263/1991 was spread in a stainless flat container and left in the above plastic sheet housing. The crystals were occasionally dispersed and sweat formed on inner wall of the housing and the stainless container was wiped. After 22.5 hours, weight increase ceased and 5217.65 g in total of 5-methyl-2-(1-piperazinyl)benzenesulfonic acid monohydrate was obtained as white crystals. The result of the elemental analysis verified that the crystals were the monohydrate crystals.
Quantity
4886.16 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。